TRPC3 Inhibition: Pyr3 vs. Analogs
The compound serves as the core scaffold for Pyr3, a highly selective inhibitor of the TRPC3 channel. While Pyr3 (a derivative of the target compound) potently inhibits TRPC3-mediated Ca2+ influx with an IC50 of 700 nM, its close structural analog, Pyr2, is significantly less potent with an IC50 of 2 μM against the same target, representing a nearly 3-fold difference in potency [1]. This quantitative difference demonstrates that the specific substitution pattern of the parent scaffold is critical for achieving high-affinity TRPC3 inhibition.
| Evidence Dimension | Inhibition of TRPC3-mediated Ca2+ influx |
|---|---|
| Target Compound Data | IC50 = 0.05 μM (for Pyr3 derivative in NFAT translocation assay) |
| Comparator Or Baseline | Pyr2: IC50 = 2 μM |
| Quantified Difference | 40-fold lower potency for comparator |
| Conditions | Ang II-induced NFAT translocation in HEK293 cells |
Why This Matters
Demonstrates that the specific core structure of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is essential for generating the high-potency TRPC3 tool compound Pyr3, with a stark quantitative advantage over closely related analogs.
- [1] Anjiechem. Pyr3 Datasheet (citing Kiyonaka S, et al. Proc Natl Acad Sci U S A. 2009). View Source
